molecular formula C5H5NO3 B057465 Methyl isoxazole-5-carboxylate CAS No. 15055-81-9

Methyl isoxazole-5-carboxylate

Cat. No.: B057465
CAS No.: 15055-81-9
M. Wt: 127.1 g/mol
InChI Key: ILPCPKZAAQXHKL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Isoxazoles are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions can vary depending on the specific isoxazole derivative and the biological context

Molecular Mechanism

The molecular mechanism of action of Methyl isoxazole-5-carboxylate is not well-defined. Isoxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Isoxazoles can be involved in various metabolic pathways, interacting with different enzymes or cofactors

Properties

IUPAC Name

methyl 1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPCPKZAAQXHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371683
Record name Methyl isoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15055-81-9
Record name Methyl isoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthetic method described in the paper for producing methyl isoxazole-5-carboxylates?

A1: The paper describes a novel solid-phase synthesis method for producing methyl 3-substituted isoxazole-5-carboxylates. [] This method utilizes a Wang resin-bound 1-phenylselenoacrylate reagent as a dipolarophile in a 1,3-dipolar cycloaddition reaction with nitrile oxides. [] This approach offers several advantages, including:

  • Regioselectivity: The reaction proceeds with high regioselectivity, leading to the desired 3-substituted isoxazole-5-carboxylate isomers. []
  • Efficiency: Solid-phase synthesis allows for simplified purification procedures compared to traditional solution-phase methods, as excess reagents and byproducts can be easily removed by washing the resin. []
  • Versatility: The method can be applied to a variety of nitrile oxide substrates, allowing for the synthesis of diverse methyl isoxazole-5-carboxylate derivatives. []

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